3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a bicyclic octane system, and a pyrazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the imidazole ring, the construction of the bicyclic octane system, and the attachment of the pyrazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a modulator of enzymatic activity. It can interact with specific enzymes, altering their function and providing insights into enzyme mechanisms and regulation.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including inflammatory conditions and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, catalysts, and other materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting or modulating their activity. The bicyclic octane system provides structural rigidity, enhancing the compound’s binding affinity and specificity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of pyrazine.
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
The uniqueness of 3-(1H-imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-9-16-3-4-18-14)20-11-1-2-12(20)8-13(7-11)19-6-5-17-10-19/h3-6,9-13H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECJKVQGXVAVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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